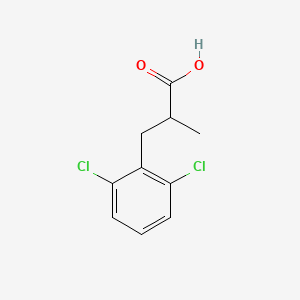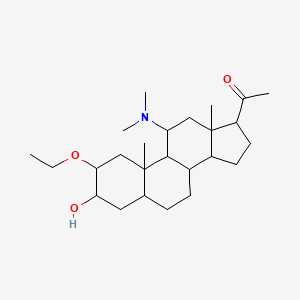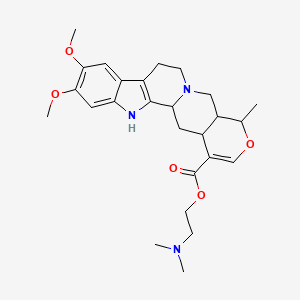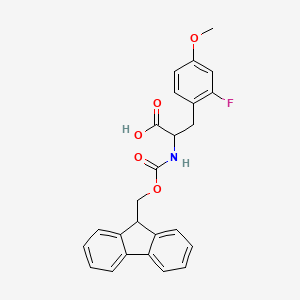
Fmoc-2-fluoro-4-methoxy-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-2-fluoro-4-methoxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a methoxy group at the 4-position of the phenyl ring. It is primarily used in peptide synthesis and has applications in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-fluoro-4-methoxy-L-phenylalanine typically involves the protection of the amino group of 2-fluoro-4-methoxy-L-phenylalanine with the Fmoc group. This can be achieved through the reaction of 2-fluoro-4-methoxy-L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-2-fluoro-4-methoxy-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Peptide Coupling: The Fmoc group allows for solid-phase peptide synthesis, where the compound is coupled with other amino acids to form peptides.
Common Reagents and Conditions
Fmoc Chloride: Used for the protection of the amino group.
Sodium Carbonate: Acts as a base in the protection reaction.
Tetrahydrofuran (THF): Common solvent used in the synthesis.
Major Products Formed
Fmoc-Protected Peptides: Major products formed during peptide synthesis.
Substituted Phenylalanine Derivatives: Products formed from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-2-fluoro-4-methoxy-L-phenylalanine is widely used in the synthesis of peptides and proteins.
Biology
In biological research, this compound is used to study protein interactions and functions. The presence of the fluorine atom can be used as a probe in NMR spectroscopy to investigate protein structures .
Medicine
Its incorporation into peptides can enhance their stability and bioavailability, making it a valuable tool in the design of peptide-based therapeutics .
Industry
In the industrial sector, this compound is used in the production of specialized peptides for various applications, including cosmetics and biotechnology .
Mecanismo De Acción
The mechanism of action of Fmoc-2-fluoro-4-methoxy-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. The fluorine and methoxy groups can influence the compound’s reactivity and interactions with other molecules, making it a versatile tool in peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-4-fluoro-L-phenylalanine: Similar structure but lacks the methoxy group.
Fmoc-4-methoxy-L-phenylalanine: Similar structure but lacks the fluorine atom.
Fmoc-2-fluoro-L-phenylalanine: Similar structure but lacks the methoxy group.
Uniqueness
Fmoc-2-fluoro-4-methoxy-L-phenylalanine is unique due to the presence of both fluorine and methoxy groups, which can significantly alter the properties of peptides and proteins. This dual modification allows for greater versatility in peptide synthesis and the study of protein interactions .
Propiedades
Fórmula molecular |
C25H22FNO5 |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO5/c1-31-16-11-10-15(22(26)13-16)12-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21,23H,12,14H2,1H3,(H,27,30)(H,28,29) |
Clave InChI |
YCHZELUQZZQELX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


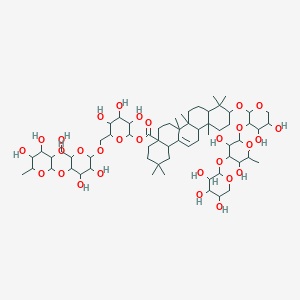
![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)

![3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)
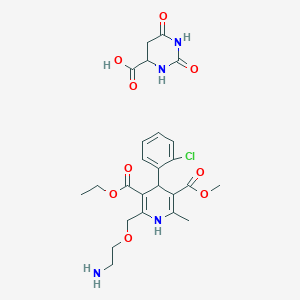
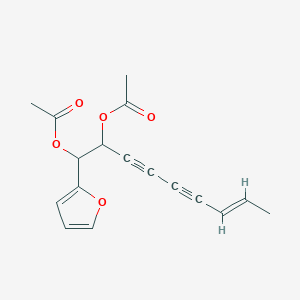
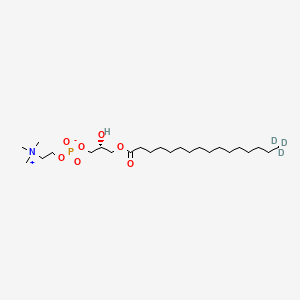
![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)

![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)
